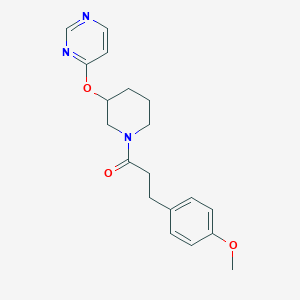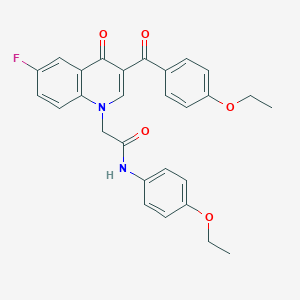
3-(4-甲氧基苯基)-1-(3-(嘧啶-4-氧基)哌啶-1-基)丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one, also known as MPPL, is a novel compound that has gained significant attention in the scientific community. It is a synthetic compound that has been developed for research purposes only. MPPL has shown promising results in various scientific studies, particularly in the field of neuroscience.
科学研究应用
细胞色素 P450 酶抑制
细胞色素 P450 酶对于多种药物的代谢至关重要。这些酶的抑制剂是研究药物代谢和相互作用的重要工具。与 3-(4-甲氧基苯基)-1-(3-(嘧啶-4-氧基)哌啶-1-基)丙-1-酮在结构上相关的化合物可以作为特定 CYP 同工型的选择性抑制剂,有助于预测和减轻药物-药物相互作用 (Khojasteh 等人,2011)。
吡喃嘧啶衍生物的合成
吡喃嘧啶核心是医药行业的关键前体,提供广泛的合成应用和生物利用度。对合成吡喃嘧啶支架的杂化催化剂的研究突出了该化合物在促进药物应用先导分子的开发中的潜力 (Parmar 等人,2023)。
亲核芳香族取代
涉及具有类似于 3-(4-甲氧基苯基)-1-(3-(嘧啶-4-氧基)哌啶-1-基)丙-1-酮的结构元素的化合物的亲核芳香族取代反应已被探索用于定量产出相关芳香族化合物的潜力。这一过程强调了此类化合物在化学合成中的合成多功能性 (Pietra 和 Vitali,1972)。
激酶抑制剂的开发
具有三取代和四取代咪唑支架的化合物,类似于嘧啶-4-氧基成分,被称为 p38 MAP 激酶等激酶的选择性抑制剂,在炎症过程中起着重要作用。此类化合物的设计和合成可以导致开发新的抗炎剂 (Scior 等人,2011)。
DNA 结合剂的研究
对具有类似于所述化合物的结构特征的化合物(例如 Hoechst 33258)的研究探索了它们与 DNA 小沟结合的能力。此类研究有助于我们理解 DNA 序列识别和结合,为新型治疗剂的开发奠定基础 (Issar 和 Kakkar,2013)。
属性
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-7-4-15(5-8-16)6-9-19(23)22-12-2-3-17(13-22)25-18-10-11-20-14-21-18/h4-5,7-8,10-11,14,17H,2-3,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSOEHLTAOYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)
![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)
![4-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B2803382.png)



![Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803387.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2803391.png)

![2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2803398.png)
![2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2803399.png)
